2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-2-26-16-21-19-14(28-16)17-12(22)8-27-15-20-18-13(25-15)11-7-23-9-5-3-4-6-10(9)24-11/h3-6,11H,2,7-8H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKHWFLYKUVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide represents a novel hybrid molecule exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₅N₃O₂S₂. Its structure incorporates a dihydrobenzo[b][1,4]dioxin moiety linked to an oxadiazole and a thiadiazole , suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S₂ |
| Molar Mass | 325.42 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that derivatives of oxadiazoles possess notable anticancer activity. The hybridization of oxadiazole with other pharmacophores enhances its ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . In vitro studies have demonstrated that compounds similar to the one show cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
The compound likely exerts its biological effects through multiple mechanisms:
- Enzyme Inhibition : It may inhibit critical enzymes involved in DNA synthesis and repair.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives exhibit antioxidant properties which can protect normal cells from oxidative stress during chemotherapy .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on 1,3,4-Oxadiazoles :
- Thiadiazole Derivatives :
Research Findings Summary
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole and thiadiazole derivatives. The incorporation of the dihydrobenzo[b][1,4]dioxin moiety appears to augment the pharmacological profile of these compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has been synthesized as part of a broader effort to develop new anticancer agents. For instance, derivatives containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation.
A notable study demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These compounds were evaluated for their ability to inhibit thymidine phosphorylase, an enzyme linked to cancer progression . The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety into the structure may enhance biological activity due to its unique pharmacophoric properties.
Neuroprotective Properties
Emerging research indicates that compounds similar to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide may possess neuroprotective effects. The structural features of the compound suggest potential interactions with neurotransmitter systems and neurotrophic factors. Studies on related compounds have shown promise in models of neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Activity
The compound's structure also lends itself to potential antimicrobial applications. Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The incorporation of the ethylthio group may enhance solubility and bioavailability, which are critical factors for antimicrobial efficacy .
Material Science Applications
In addition to biological applications, compounds like this one have potential uses in material science. The unique electronic properties conferred by the oxadiazole and dioxin moieties can be exploited in the development of organic semiconductors and sensors. Research into similar compounds has shown their utility in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of oxadiazole rings through cyclization reactions. Various methodologies have been employed for synthesizing oxadiazoles with different substituents that affect their biological activity significantly .
Table: Summary of Synthesis Methods for Oxadiazole Derivatives
| Methodology | Description | Yield |
|---|---|---|
| Cyclization with thiosemicarbazides | Utilizes oxidative desulfurization | High |
| Refluxing substituted arylhydrazides | In dry THF with di(benzotriazolyl) methanimine | Moderate |
| EDC·HCl-mediated cyclization | Provides regioselectivity and high yields | High |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of 1,3,4-oxadiazole-thiadiazole hybrids. Key structural analogs include:
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (): Substitutes the thiadiazole ring with an isoxazole and replaces dihydrodioxin with a dimethoxyphenyl group, altering solubility and metabolic stability.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (): Incorporates a pyridazine-thiophene system instead of dihydrodioxin, enhancing planar aromatic interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reported Bioactivities of Analogs
Research Findings and Challenges
- Structure-Activity Relationship (SAR) : The dihydrodioxin group in the target compound likely enhances lipophilicity and tumor cell penetration compared to phenyl or benzyl analogs . However, bulky substituents may reduce solubility, necessitating formulation optimization.
- Synthetic Challenges : Purification of co-crystallized intermediates (e.g., thioacetamides in ) remains problematic, requiring advanced techniques like X-ray diffraction for structural validation .
- Contradictions : While ethylthio groups improve bioavailability (), they may also increase metabolic instability due to sulfur oxidation, as seen in related thiadiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
